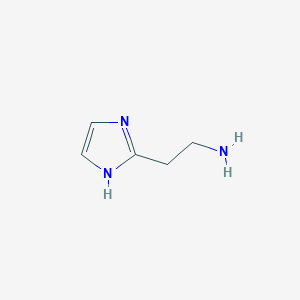

2-(1H-imidazol-2-yl)ethanamine

Übersicht

Beschreibung

2-(1H-imidazol-2-yl)ethanamine is an organic compound with the molecular formula C5H9N3. It is a derivative of imidazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)ethanamine typically involves the reaction of imidazole with ethylene diamine. One common method includes the following steps:

Starting Materials: Imidazole and ethylene diamine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

Procedure: Imidazole is dissolved in the solvent, and ethylene diamine is added dropwise. The mixture is heated under reflux for several hours.

Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-2-carboxaldehyde.

Reduction: Reduction reactions can convert it into imidazole-2-ethanol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Imidazole-2-carboxaldehyde.

Reduction: Imidazole-2-ethanol.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(1H-imidazol-2-yl)ethanamine has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

Biology: The compound is studied for its role in enzyme inhibition and as a ligand in coordination chemistry.

Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Wirkmechanismus

The mechanism of action of 2-(1H-imidazol-2-yl)ethanamine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring can also coordinate with metal ions, forming stable complexes that can modulate biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Histamine: A naturally occurring compound with a similar imidazole structure, involved in immune responses.

Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

Uniqueness

2-(1H-imidazol-2-yl)ethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

2-(1H-imidazol-2-yl)ethanamine, also known as histamine, is a biologically active compound that plays significant roles in various physiological processes. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an imidazole ring, which contributes to its reactivity and biological interactions. The compound can exist in various forms, including its hydrochloride salt, which enhances its solubility in water and facilitates its use in biological assays and pharmacological studies.

Biological Functions

Histamine Receptors

Histamine exerts its effects primarily through interaction with four known receptors (H1, H2, H3, and H4), each mediating different physiological responses:

- H1 Receptor : Involved in allergic responses, regulation of sleep-wake cycles, and modulation of neurotransmission.

- H2 Receptor : Primarily regulates gastric acid secretion and influences cardiac function.

- H3 Receptor : Functions as an autoreceptor in the central nervous system, modulating neurotransmitter release.

- H4 Receptor : Plays a role in immune response and inflammation.

Histamine's biological activity is mediated through these receptors via G-protein coupled mechanisms. Upon binding to its receptors, histamine can initiate a cascade of intracellular events leading to various physiological effects such as vasodilation, increased vascular permeability, and stimulation of gastric acid secretion .

Antihistamines

Antihistamines are drugs that block histamine receptors to alleviate allergic symptoms. For instance:

- H1 Antagonists : Used to treat allergies and motion sickness (e.g., diphenhydramine).

- H2 Antagonists : Employed in the treatment of peptic ulcers and gastroesophageal reflux disease (e.g., ranitidine).

Cancer Research

Recent studies have highlighted the potential role of histamine in cancer therapy. Histamine has been shown to enhance the efficacy of certain chemotherapeutic agents by modulating immune responses against tumors .

Case Studies

-

Histamine and Allergic Responses

A study demonstrated that blocking H1 receptors significantly reduced symptoms in patients with allergic rhinitis. The efficacy of different H1 antagonists was compared, showing varying degrees of effectiveness based on receptor selectivity . -

Histamine in Gastric Disorders

Research indicated that H2 receptor antagonists effectively reduce gastric acid secretion in patients with peptic ulcers. A clinical trial involving ranitidine showed a marked decrease in ulcer recurrence rates .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Histamine | Biogenic amine | Involved in immune responses and neurotransmission |

| 1-Methylimidazole | Imidazole derivative | Exhibits antifungal properties |

| Benzylimidazole | Aromatic imidazole | Known for anticancer activity |

| 2-Aminoimidazole | Imidazole derivative | Potential use in drug development |

This comparison underscores the unique attributes of this compound while showcasing its relevance within a broader chemical context.

Eigenschaften

IUPAC Name |

2-(1H-imidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEURIUYJZZLADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172814 | |

| Record name | Isohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-96-8 | |

| Record name | 1H-Imidazole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.